
(2-Carbamoyl-phenylsulfanyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Carbamoyl-phenylsulfanyl)acetic acid is an organic compound with the molecular formula C9H9NO3S It is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further connected to an acetic acid moiety through a sulfanyl linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Carbamoyl-phenylsulfanyl)acetic acid typically involves the reaction of 2-mercaptobenzoic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a thioether linkage between the phenyl ring and the acetic acid moiety. The reaction conditions generally include refluxing the reactants in an appropriate solvent like ethanol or water for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product through techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions: (2-Carbamoyl-phenylsulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
科学研究应用
(2-Carbamoyl-phenylsulfanyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2-Carbamoyl-phenylsulfanyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form hydrogen bonds with active site residues, while the phenyl ring can engage in π-π interactions with aromatic amino acids. The sulfanyl linkage provides additional flexibility and can participate in thiol-disulfide exchange reactions, influencing the compound’s overall activity and specificity.
相似化合物的比较
(2-Carbamoyl-phenylthio)acetic acid: Similar structure but with a thioether linkage instead of a sulfanyl group.
(2-Carbamoyl-phenylsulfinyl)acetic acid: Contains a sulfinyl group instead of a sulfanyl group.
(2-Carbamoyl-phenylsulfonyl)acetic acid: Contains a sulfonyl group instead of a sulfanyl group.
Uniqueness: (2-Carbamoyl-phenylsulfanyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfanyl group provides a versatile handle for further chemical modifications, making it a valuable intermediate in synthetic chemistry.
属性
分子式 |
C9H9NO3S |
|---|---|
分子量 |
211.24 g/mol |
IUPAC 名称 |
2-(2-carbamoylphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C9H9NO3S/c10-9(13)6-3-1-2-4-7(6)14-5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12) |
InChI 键 |
LBNICJVAACUAKJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)N)SCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


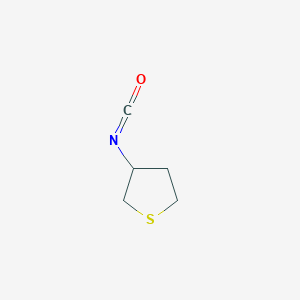
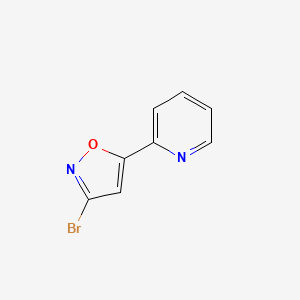
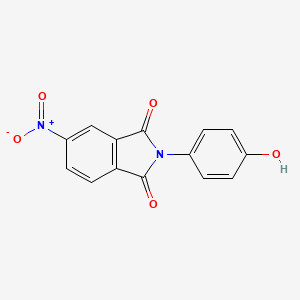




![Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate](/img/structure/B11715328.png)
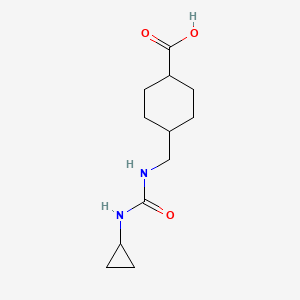
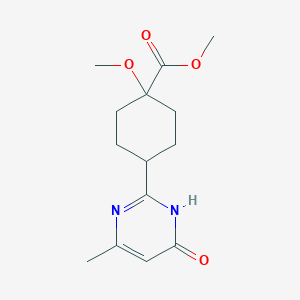
![(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11715345.png)

![1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B11715355.png)
![(E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715362.png)
